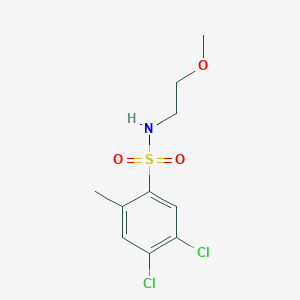

4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO3S/c1-7-5-8(11)9(12)6-10(7)17(14,15)13-3-4-16-2/h5-6,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXIYKGXLYWQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NCCOC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide typically involves the following steps:

Chlorination: The starting material, 2-methylbenzenesulfonamide, undergoes chlorination to introduce chlorine atoms at the 4 and 5 positions.

Methoxyethylation: The chlorinated intermediate is then reacted with 2-methoxyethylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methoxyethylation processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents at moderate temperatures.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the compound with altered functional groups.

Reduction Products: Reduced forms with different degrees of hydrogenation.

Scientific Research Applications

4,5-Dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

4,5-Dichloro-2-methylbenzenesulfonamide: Lacks the methoxyethyl group.

N-(2-Methoxyethyl)-2-methylbenzenesulfonamide: Lacks the chlorine atoms.

4,5-Dichloro-N-methylbenzenesulfonamide: Lacks the methoxyethyl group.

Uniqueness

4,5-Dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is unique due to the combination of chlorine atoms, methoxyethyl group, and methyl group, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Biological Activity

4,5-Dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₃H₁₄Cl₂N₄O₂S

- Molecular Weight : 327.24 g/mol

The presence of two chlorine atoms and a methoxyethyl group contributes to its distinct biological properties compared to other sulfonamides.

4,5-Dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide primarily exhibits its biological effects through the inhibition of bacterial growth by interfering with folate synthesis. This mechanism typically involves:

- Inhibition of Dihydropteroate Synthase : This enzyme is crucial for folate biosynthesis in bacteria, leading to reduced bacterial proliferation.

- Potential Interaction with TRPA1 Receptors : Emerging studies suggest that the compound may also interact with transient receptor potential (TRP) channels, influencing nociceptive pathways and inflammatory responses .

Antimicrobial Activity

The compound has demonstrated significant antibacterial properties. It acts against various bacterial strains by disrupting their metabolic processes. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest that 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is effective against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties. In animal models, it has been shown to reduce inflammation associated with various conditions:

- Model : Complete Freund’s Adjuvant (CFA) induced inflammation in rats.

- Findings : Administration of the compound resulted in a significant reduction in paw swelling and mechanical hyperalgesia, indicating its potential use in treating inflammatory pain .

Study 1: Antibacterial Efficacy

In a comparative study involving several sulfonamide derivatives, 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide exhibited superior antibacterial activity against resistant strains of bacteria. The study highlighted its potential as an alternative treatment option in antibiotic-resistant infections.

Study 2: In Vivo Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of the compound in a rat model of arthritis. Results showed that treatment significantly decreased inflammatory markers (such as TNF-alpha and IL-6) in serum samples, supporting its use as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.